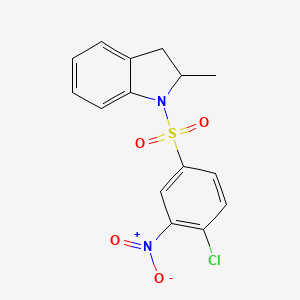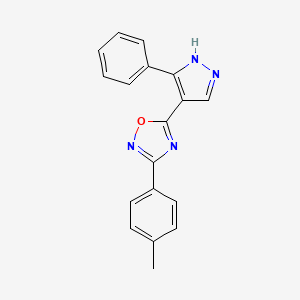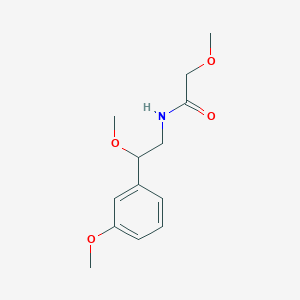
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is 1-(3,4-dimethylbenzoyl)-2-piperidinecarboxylic acid .
Synthesis Analysis
While specific synthesis methods for 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid were not found, piperidine derivatives are commonly used in solution phase peptide synthesis . They have been utilized as a replacement for proline in many peptidomimetic syntheses .Molecular Structure Analysis
The molecular weight of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is 261.32 . The InChI code for this compound is 1S/C15H19NO3/c1-10-6-5-7-12 (11 (10)2)14 (17)16-9-4-3-8-13 (16)15 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is a powder at room temperature . The IUPAC name for this compound is 1-(3,4-dimethylbenzoyl)-2-piperidinecarboxylic acid . The InChI code for this compound is 1S/C15H19NO3/c1-10-6-5-7-12 (11 (10)2)14 (17)16-9-4-3-8-13 (16)15 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,18,19) .科学的研究の応用
Aurora Kinase Inhibitor Applications
Compounds structurally related to "1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid" have been studied for their potential as Aurora kinase inhibitors, which play a crucial role in cell division. These inhibitors can be useful in treating cancer by targeting the Aurora A kinase, suggesting a pathway for developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Heterocyclic Amino Acids Synthesis
Research has focused on developing novel heterocyclic amino acids, including those derived from piperidine carboxylic acids, for use as chiral building blocks in organic synthesis. These compounds have applications in creating more complex molecular structures, which can be used in various pharmaceutical and chemical research contexts (Gita Matulevičiūtė et al., 2021).
Sulphur-Transfer Reagent in Heterocycles Preparation
Piperidine derivatives have been employed as sulphur-transfer reagents in the synthesis of sulphur-nitrogen heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural features and biological activities (M. Bryce, 1984).
Hydrogen Bonding and Molecular Assembly
Studies on the hydrogen bonding of proton-transfer compounds involving piperidine derivatives illustrate their role in molecular assembly and crystal engineering. These insights are valuable for designing new materials and understanding the molecular basis of their assembly and properties (Graham Smith & U. Wermuth, 2010).
Anticancer Agent Development
Research into piperidine-carboxylic acid derivatives has explored their potential as anticancer agents, highlighting the therapeutic applications of these compounds. This includes the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents, indicating the broad applicability of piperidine derivatives in medical research (A. Rehman et al., 2018).
特性
IUPAC Name |
1-(3,4-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-7-12(9-11(10)2)14(17)16-8-4-3-5-13(16)15(18)19/h6-7,9,13H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZMBKTRMXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)



![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)




![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)
![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)